molecular formula C20H18N6OS B11640256 1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one

1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one

カタログ番号: B11640256
分子量: 390.5 g/mol
InChIキー: SNNNNMXCZKIJFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one is a hybrid heterocyclic molecule featuring a benzimidazole core linked via a sulfanyl propyl chain to a 5-methyltriazinoindole moiety. This structural architecture combines the pharmacophoric features of benzimidazoles (known for antimicrobial, anticancer, and enzyme-inhibitory properties) with the triazinoindole system, which may enhance electronic interactions and binding affinity to biological targets.

特性

分子式

C20H18N6OS

分子量

390.5 g/mol

IUPAC名

3-[3-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H18N6OS/c1-25-15-9-4-2-7-13(15)17-18(25)22-19(24-23-17)28-12-6-11-26-16-10-5-3-8-14(16)21-20(26)27/h2-5,7-10H,6,11-12H2,1H3,(H,21,27)

InChIキー

SNNNNMXCZKIJFT-UHFFFAOYSA-N

正規SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O

製品の起源

United States

準備方法

1-{3-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]プロピル}-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンの合成は、通常、複数のステップを伴います。

化学反応の分析

1-{3-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]プロピル}-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、さまざまな化学反応を起こす可能性があります。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

1-{3-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]プロピル}-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンには、いくつかの科学研究への応用があります。

科学的研究の応用

1-[3-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

作用機序

1-{3-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]プロピル}-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンの作用機序には、いくつかの分子標的と経路が含まれます。

類似化合物との比較

Table 1: Antimicrobial Activity of Benzimidazole Analogs

Compound Substituent at C-2 MIC (µg/mL) Reference
4d Methylenedioxyphenyl 25
4e, 4f –Br, –NO₂ 50
Sesamin (Ref.) 50

Antiproliferative Activity

  • Compound 9b (6-benzimidazole derivative) exhibited IC₅₀ values of 4.7 µM (HeLa) and 4.2 µM (HEPG2), outperforming analogs with electron-withdrawing groups (e.g., 7b and 8b with 5-fluoro/nitro groups, IC₅₀ >10 µM) .
  • Compound 10a (electron-donating groups) showed exceptional activity against HeLa cells (IC₅₀ = 2.2 µM) .

However, its extended conjugated system could alter cellular uptake or target binding compared to simpler benzimidazoles.

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound Substituent IC₅₀ (µM) Cell Line Reference
9b 6-Benzimidazole 4.7 HeLa
10a Electron-donating 2.2 HeLa
7b 5-Fluoro >10 HEK293T

Antioxidant Properties

Antioxidant efficacy in benzimidazoles correlates with substituent polarity and conjugation:

  • Compounds 195–197 (coumarin-linked benzimidazoles) showed IC₅₀ values of 19.7–1.2 µmol/L, surpassing BHT (23.4 µmol/L) .
  • Compounds 198–199 (thiophene-containing analogs) demonstrated superior radical scavenging .

The target compound’s sulfanyl linker and triazinoindole system may enhance radical stabilization, but its bulkier structure could reduce solubility and accessibility compared to coumarin or thiophene hybrids.

Table 3: Antioxidant Activity of Benzimidazole Derivatives

Compound Structure IC₅₀ (µmol/L) Reference
197 Coumarin-benzimidazole 1.2
BHT (Ref.) 23.4

Enzyme Binding and Inhibition

Benzimidazoles targeting enoyl-acyl carrier protein reductase (ENR) require optimized binding interactions:

  • TgENR inhibition necessitated 3.2 mM of a benzimidazole inhibitor for co-crystallization, suggesting weaker binding compared to FtENR (1.6 mM sufficient) .

The target compound’s triazinoindole group may improve π-π stacking or hydrogen bonding with ENR, but its larger size could hinder active-site penetration.

生物活性

The compound 1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one is a member of the triazinoindole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazinoindole core fused with a sulfanyl group and a benzimidazole moiety . This unique combination is responsible for its potential pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₅N₅S
Molecular Weight257.291 g/mol
CAS NumberNot specified
IUPAC Name1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one

The biological activity of this compound is primarily attributed to its ability to chelate iron ions , which is crucial for the proliferation of cancer cells. By binding to ferrous ions, it inhibits iron availability, leading to cell cycle arrest and apoptosis in various cancer cell lines. This mechanism positions the compound as a potential therapeutic agent in cancer treatment.

Anticancer Activity

Research indicates that triazinoindole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cells by depleting intracellular iron levels. Studies have reported IC50 values indicating effective inhibition at low concentrations.

Antimicrobial Activity

Triazinoindole derivatives are also noted for their antimicrobial properties . The compound has been evaluated against various pathogens, showing effectiveness comparable to standard antibiotics:

  • Minimum Inhibitory Concentration (MIC) : Specific derivatives have demonstrated MIC values lower than those of traditional antibiotics like vancomycin and ciprofloxacin against resistant strains.

Case Studies

  • Cell Line Studies : A study conducted on human breast cancer cell lines demonstrated that the compound induced apoptosis through the mitochondrial pathway, significantly reducing cell viability.
  • Animal Models : In vivo experiments showed that administration of the compound resulted in tumor size reduction in xenograft models, highlighting its potential for therapeutic use.

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Variations in substituents on the triazinoindole core influence its potency:

  • Substituent Effects : Electron-donating groups on phenyl rings enhance activity, while longer alkyl chains tend to decrease it.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。